Role in Scientific Research: TDMAS has gained significant attention as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for depositing thin films of:
Silicon Dioxide (SiO2): [, , ] TDMAS, with its Si-H bond, readily reacts with oxidants like oxygen plasma, ozone, or hydrogen peroxide to form SiO2.
Silicon Nitride (SiNx): [, ] When combined with nitrogen sources like ammonia or nitrogen gas in plasma-enhanced CVD, TDMAS acts as a silicon source to produce SiNx.
Molecular Structure Analysis
SiO2 Deposition: TDMAS reacts with oxidants like H2O2, releasing dimethylamine [] and forming Si-O bonds that lead to SiO2 film growth. [, , ]
SiNx Deposition: In a plasma environment, TDMAS decomposes, and the silicon-containing species react with nitrogen species to form SiNx. [, ]
Mechanism of Action
ALD of SiO2: TDMAS undergoes a series of surface reactions, starting with adsorption on the substrate (e.g., hydroxylated SiO2 surface). [] The dimethylamino groups are gradually substituted by oxygen from the oxidant, eventually forming SiO2. [, ] The exact mechanism depends on the specific oxidant and deposition conditions.
PECVD of SiNx: The plasma decomposes both TDMAS and the nitrogen source, generating reactive species in the gas phase. These species then react on the substrate surface to form SiNx. [, ]
Physical and Chemical Properties Analysis
High Reactivity: The presence of Si-H and Si-N bonds makes TDMAS highly reactive towards oxidants and suitable for low-temperature deposition. [, ]
Volatility: TDMAS is a volatile liquid, making it suitable for vapor deposition techniques. []
Applications
Microelectronics:
Gate Dielectric: SiO2 films deposited using TDMAS can act as gate dielectrics in transistors due to their good electrical insulating properties. []
Passivation Layers: SiNx films, known for their barrier properties, can be used as passivation layers to protect sensitive device components. []
Related Compounds
Tris(dimethylamino)methylsilane (TDMAMS)
Compound Description: Tris(dimethylamino)methylsilane (TDMAMS) is employed as a resist molecule in area-selective atomic layer deposition (ALD) of zinc oxide (ZnO) on silicon wafers (Si\SiO2). [] TDMAMS reacts with Si\SiO2, drastically reducing the number of silanols on the surface, and effectively inhibits the ALD of ZnO. []
1,1,1-Tris(dimethylamino)disilane (TADS)
Compound Description: 1,1,1-Tris(dimethylamino)disilane (TADS) acts as a precursor in the plasma-enhanced atomic layer deposition of SiO2 films. [] The presence of the Si-Si bond in TADS contributes to a higher molecular polarity and surface reactivity, leading to high-quality SiO2 films with high wet-etch resistance. []
Tris(dimethylamino)silane
Compound Description: Tris(dimethylamino)silane is a versatile silicon precursor used in various deposition processes. It serves as a precursor for depositing silicon oxynitride (SiOxNy) films using electron cyclotron resonance plasma enhanced chemical vapor deposition (ECR-PECVD). [] Additionally, it is employed in the atomic layer deposition (ALD) of SiO2 using ozone as the oxidant. [] Furthermore, Tris(dimethylamino)silane, along with ammonia, enables the synthesis of silicon nitride films through low-pressure chemical vapor deposition (LPCVD). []
Tris(dimethylamino)phosphine [(DMA)3P]
Compound Description: Tris(dimethylamino)phosphine [(DMA)3P] is a phosphorus source utilized in the synthesis of InP quantum dots (QDs), including multishelled InP-based QDs. [, ] This compound plays a crucial role in forming the InP core of the quantum dots during the synthesis process. []
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